molecular formula C13H26N2O3 B1380415 tert-Butyl 4-amino-4-(2-methoxyethyl)piperidine-1-carboxylate CAS No. 1713163-25-7

tert-Butyl 4-amino-4-(2-methoxyethyl)piperidine-1-carboxylate

Cat. No. B1380415
M. Wt: 258.36 g/mol
InChI Key: GXZMDYIRVQYTJY-UHFFFAOYSA-N
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Description

“tert-Butyl 4-amino-4-(2-methoxyethyl)piperidine-1-carboxylate” is a chemical compound with the CAS Number: 362703-57-9 . It has a molecular weight of 272.34 . The IUPAC name for this compound is tert-butyl 4-amino-4-(2-methoxy-2-oxoethyl)-1-piperidinecarboxylate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H24N2O4/c1-12(2,3)19-11(17)15-7-5-13(14,6-8-15)9-10(16)18-4/h5-9,14H2,1-4H3 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is stored in a dark place, under an inert atmosphere, at 2-8°C . The physical form can be liquid, solid, semi-solid, or lump .

Scientific Research Applications

Synthesis and Intermediate Roles

tert-Butyl 4-amino-4-(2-methoxyethyl)piperidine-1-carboxylate is an essential intermediate in the synthesis of various biologically active compounds. For example, it serves as a key intermediate in the preparation of Vandetanib, a medication used for the treatment of certain types of cancer. The synthesis involves acylation, sulfonation, and substitution steps, highlighting its significance in medicinal chemistry (Min Wang et al., 2015). Similarly, its derivatives are utilized in the synthesis of compounds like crizotinib, another cancer medication, showcasing its versatility in drug development (D. Kong et al., 2016).

Role in Synthesis of Neurological Research Compounds

This compound also plays a critical role in the synthesis of neurological research compounds. For instance, (S)-4-(1-(3,4-dichlorophenyl)-2-methoxyethyl)piperidine, a triple reuptake inhibitor, is synthesized using tert-butyl 4-amino-4-(2-methoxyethyl)piperidine-1-carboxylate as a starting material. This process involves lipase-catalyzed kinetic resolution, highlighting the compound's application in creating treatments for neurological conditions (M. Yamashita et al., 2015).

Utilization in Chemical Structure and Molecular Studies

The compound's utility extends to chemical structure and molecular studies, providing insights into molecular packing and hydrogen bonding. For example, X-ray studies on tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate reveal details about the axial orientation of the isobutyl side chain and its impact on molecular packing, aiding in the understanding of chemical structures and their interactions (C. Didierjean et al., 2004).

Contributions to Pharmacological Research

Moreover, tert-butyl 4-amino-4-(2-methoxyethyl)piperidine-1-carboxylate contributes significantly to pharmacological research. The synthesis of 6-methoxy-7-[(1-methyl-4-piperidine)]-4(3H)-quinazolone, an example of its application, demonstrates the compound's role in developing potential therapeutic agents, underlining its importance in pharmaceutical sciences (S. Xiao-kai, 2013).

Safety And Hazards

The compound has been classified under the GHS07 hazard category . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

tert-butyl 4-amino-4-(2-methoxyethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O3/c1-12(2,3)18-11(16)15-8-5-13(14,6-9-15)7-10-17-4/h5-10,14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXZMDYIRVQYTJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CCOC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201133480
Record name 1-Piperidinecarboxylic acid, 4-amino-4-(2-methoxyethyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201133480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-amino-4-(2-methoxyethyl)piperidine-1-carboxylate

CAS RN

1713163-25-7
Record name 1-Piperidinecarboxylic acid, 4-amino-4-(2-methoxyethyl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1713163-25-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidinecarboxylic acid, 4-amino-4-(2-methoxyethyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201133480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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